molecular formula C7H11ClN2O2 B035733 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1257852-74-6

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B035733
CAS No.: 1257852-74-6
M. Wt: 190.63 g/mol
InChI Key: SGVOTZVQRDVUOV-UHFFFAOYSA-N
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Description

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that includes an aminopropyl group attached to a dihydropyrrole dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of maleic anhydride with 3-aminopropylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: This compound also contains an aminopropyl group and is used in surface functionalization and polymer synthesis.

    N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure, this compound is used in the synthesis of microgels and other polymeric materials.

Uniqueness

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific ring structure combined with the aminopropyl group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOTZVQRDVUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-74-6
Record name 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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